3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid
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Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, an isoxazole ring, and a carboxylic acid group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research applications.
Mechanism of Action
Target of Action
It is known that the compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex, which is a three-part complex consisting of the PROTAC molecule, the target protein, and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By forming a ternary complex, the compound facilitates the tagging of the target protein with ubiquitin, a small protein that signals the protein for degradation by the proteasome .
Pharmacokinetics
The compound’s storage temperature is mentioned to be between 2-8°c, indicating its stability under these conditions .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability . For instance, the compound is known to be stable at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected piperidine is then reacted with appropriate reagents to introduce the isoxazole ring and the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its Boc-protected piperidine group is particularly useful in peptide synthesis and other applications requiring the protection of amine groups.
Biology: The biological applications of this compound are vast, including its use as a building block in the synthesis of bioactive molecules. It can be employed in the development of new drugs and therapeutic agents.
Medicine: In the medical field, this compound may be used in the design of pharmaceuticals targeting various diseases. Its structural complexity allows for the creation of compounds with specific biological activities.
Industry: In the chemical industry, this compound is utilized in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid
3-(1-(tert-Butoxycarbonyl)pyrrolidin-4-yl)isoxazole-4-carboxylic acid
3-(1-(tert-Butoxycarbonyl)azepan-4-yl)isoxazole-4-carboxylic acid
Uniqueness: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties. Its piperidine ring provides a different steric environment compared to pyrrolidine or azepane rings, influencing its reactivity and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and versatile reactivity make it a valuable compound in organic synthesis and research.
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Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQOJOAZCLAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334491-72-3 |
Source
|
Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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